Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is an essential component of the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies.
Mechanism of Action
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate works by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK activity, this compound prevents the activation and proliferation of B-cells, leading to tumor cell death. Additionally, this compound has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce the activation of platelets, which can contribute to thrombotic events.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate for lab experiments is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of BTK in vivo.
Future Directions
There are several potential future directions for the development of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate. One area of interest is the use of this compound in combination with other therapies, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential application is the use of this compound for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to optimize the dosing and administration of this compound for maximum efficacy and safety.
Synthesis Methods
The synthesis of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate involves several steps, starting with the reaction between 4-pyridin-2-ylphenol and 3-chloropropylamine. The resulting product is then reacted with tert-butyl carbamate to obtain the final compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for clinical development.
properties
IUPAC Name |
tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-13-6-14-23-16-10-8-15(9-11-16)17-7-4-5-12-20-17/h4-5,7-12H,6,13-14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKWTSKUVOJIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.